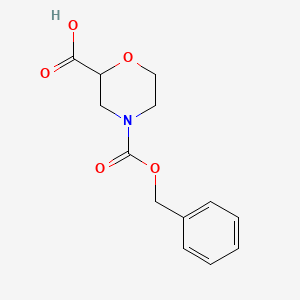

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenylmethoxycarbonylmorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQCLRKABAZVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259610 | |

| Record name | 4-(Phenylmethyl) 2,4-morpholinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135782-21-7 | |

| Record name | 4-(Phenylmethyl) 2,4-morpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethyl) 2,4-morpholinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and organic synthesis. The document delves into its chemical and physical properties, provides detailed protocols for its synthesis and purification, and explores its reactivity and applications, particularly in the development of kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, actionable methodologies.

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound, often abbreviated as Cbz-morpholine-2-carboxylic acid, is a heterocyclic compound that has garnered considerable attention as a versatile scaffold in the synthesis of complex organic molecules.[1] Its rigid morpholine core, combined with the stereocenter at the 2-position, makes it an attractive building block for introducing conformational constraint and chirality into drug candidates. The presence of a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a carboxylic acid functionality provides orthogonal handles for a wide range of chemical transformations.

The morpholine moiety is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates. Its incorporation can enhance pharmacokinetic properties such as aqueous solubility and metabolic stability. Consequently, Cbz-morpholine-2-carboxylic acid serves as a critical starting material for the synthesis of various biologically active compounds, most notably in the realm of kinase inhibitors.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₅ | [1][3] |

| Molecular Weight | 265.26 g/mol | [1][3] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported in literature. The analogous (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid has a melting point of 147-150°C.[4] | |

| Solubility | Soluble in methanol, DMSO.[4] General solubility in other organic solvents like dichloromethane (DCM), ethyl acetate, and acetone is expected due to its structure. | |

| Optical Rotation | Specific rotation values are dependent on the enantiomer and experimental conditions (concentration, solvent, wavelength, and temperature) but are not consistently reported in publicly available literature.[5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons (typically in the range of 3.5–4.5 ppm), the benzylic protons of the Cbz group (a singlet around 5.1-5.2 ppm), and the aromatic protons of the phenyl ring (a multiplet between 7.2–7.4 ppm). The proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.[1][6]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carbamate and the carboxylic acid (in the range of 155-175 ppm), the aromatic carbons of the phenyl ring (around 127-136 ppm), the benzylic carbon (approximately 67 ppm), and the carbons of the morpholine ring (typically between 40-70 ppm).[1][6]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carbamate group around 1700–1750 cm⁻¹.[1]

-

Another C=O stretch from the carboxylic acid, often overlapping with the carbamate carbonyl, also around 1700–1750 cm⁻¹.[1]

-

C-O stretching vibrations from the morpholine ether linkage and the carbamate.

-

Aromatic C-H and C=C stretching and bending vibrations from the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 266.27. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 264.25.[1]

-

Fragmentation Pattern: Common fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) include the loss of the benzyl group (C₇H₇, 91 Da), loss of CO₂ (44 Da) from the carboxylic acid, and cleavage of the morpholine ring.[7][8][9]

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the protection of the secondary amine of morpholine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group.[1]

Synthetic Protocol: N-Cbz Protection of Morpholine-2-carboxylic Acid

This protocol describes the synthesis of this compound from morpholine-2-carboxylic acid and benzyl chloroformate.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Materials:

-

Morpholine-2-carboxylic acid (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Suspend morpholine-2-carboxylic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (or DIPEA) dropwise to the suspension.

-

Slowly add benzyl chloroformate to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocols

Purification of the crude product is typically achieved by recrystallization or flash column chromatography.

Recrystallization:

-

Solvent System: A common solvent system for recrystallization is ethyl acetate/hexanes.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes turbid.

-

Gently warm the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Flash Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (e.g., 0.5-1%) to improve peak shape and prevent tailing of the carboxylic acid.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

-

Chemical Reactivity and Key Transformations

This compound possesses two key reactive sites: the carboxylic acid and the Cbz-protected amine.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, most notably amide bond formation and esterification.

Amide Bond Formation: This is a crucial reaction for incorporating the morpholine scaffold into peptide chains or for attaching it to other amine-containing molecules. Common peptide coupling reagents can be employed.

Diagram of Amide Coupling Workflow

Caption: General workflow for amide bond formation.

Protocol using HATU:

-

Dissolve this compound (1.0 eq) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).[10][11]

-

Add DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[10]

-

Work-up typically involves dilution with ethyl acetate and washing with aqueous solutions to remove DMF and byproducts.[10]

Esterification (Fischer Esterification): The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst.[12][13][14][15][16]

Protocol for Fischer Esterification:

-

Dissolve this compound in an excess of the desired alcohol (which also serves as the solvent).[15]

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[15]

-

Heat the reaction mixture to reflux for several hours, monitoring for the formation of the ester.

-

Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

The residue is then typically dissolved in an organic solvent and washed with aqueous sodium bicarbonate solution to remove any unreacted acid, followed by a standard aqueous work-up.

Reactions of the Cbz-Protected Amine

The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions, including those that are mildly acidic or basic.[17] However, it can be readily removed when desired, most commonly by catalytic hydrogenolysis.

Cbz Deprotection by Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz group removal.

Diagram of Cbz Deprotection

Caption: Cbz deprotection via catalytic hydrogenolysis.

Protocol for Cbz Deprotection:

-

Dissolve the Cbz-protected morpholine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.[18]

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).[18]

-

Place the reaction mixture under an atmosphere of hydrogen gas (H₂), using a balloon or a hydrogenation apparatus, and stir vigorously.[18][19]

-

Alternatively, for transfer hydrogenolysis, a hydrogen donor such as ammonium formate can be used in place of H₂ gas.[18]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Acid-Mediated Deprotection: While less common, strong acidic conditions, such as HBr in acetic acid, can also be used to cleave the Cbz group. This method is useful when the substrate contains functional groups that are sensitive to hydrogenation.[13][18][20]

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a chiral building block for the synthesis of kinase inhibitors, particularly inhibitors of the phosphoinositide 3-kinase (PI3K) pathway.[2][21][22][23][24] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

The morpholine ring in these inhibitors often occupies a key position in the ATP-binding pocket of the kinase, forming crucial hydrogen bond interactions. The stereochemistry at the 2-position of the morpholine ring can significantly influence the binding affinity and selectivity of the inhibitor.

Stability and Storage

This compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. The Cbz group is stable to basic and mildly acidic conditions but can be cleaved by strong acids and catalytic hydrogenation.[17]

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis and medicinal chemistry. Its well-defined structure, with orthogonal protecting and reactive groups, allows for its strategic incorporation into complex molecular architectures. The detailed protocols and chemical properties outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other biologically active molecules.

References

- University of California, Irvine.

- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

- University of Missouri-St. Louis. 29.

- Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). [Link]

- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

- National Center for Biotechnology Information.

- Common Organic Chemistry. Benzyl Deprotection (H2 + Pd/C). [Link]

- University of California, Davis.

- National Center for Biotechnology Information. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

- PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

- OperaChem.

- Chemistry LibreTexts.

- ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

- Technical Disclosure Commons.

- PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

- ResearchGate. (PDF)

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

- MDPI.

- AxisPharm. Amide coupling Protocol for Amino PEG. [Link]

- Organic Chemistry Portal.

- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

- Science Ready.

- ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

- PubChem. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. [Link]

- ResearchGate. Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure | Request PDF. [Link]

- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- eGyanKosh.

- Chem 202, Smith College. Read section 7.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 135782-21-7 [smolecule.com]

- 4. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid CAS#: 884512-77-0 [m.chemicalbook.com]

- 5. amherst.edu [amherst.edu]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. cerritos.edu [cerritos.edu]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. Fischer Esterification [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

- 20. tdcommons.org [tdcommons.org]

- 21. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid: Synthesis, Characterization, and Applications

Introduction: In the landscape of modern drug discovery and synthetic chemistry, the morpholine scaffold has emerged as a privileged structure due to its favorable physicochemical properties, which can enhance the pharmacokinetic profiles of bioactive molecules.[1][2] This guide provides a comprehensive technical overview of a key derivative, 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, a versatile chiral building block. We will delve into its synthesis, detailed analytical characterization, and its strategic application in the development of complex molecular architectures for therapeutic intervention. The morpholine ring, with its inherent conformational constraints and capacity for hydrogen bonding, offers a unique three-dimensional framework for molecular design.[1] The strategic placement of a carboxylic acid at the 2-position and a readily cleavable benzyloxycarbonyl (Cbz) protecting group at the 4-position makes this molecule an invaluable intermediate for peptide synthesis and the construction of diverse compound libraries.[3]

Physicochemical Properties and Structural Attributes

This compound, often found as its chiral enantiomers, possesses a unique combination of a rigid heterocyclic core and functional groups amenable to a wide array of chemical transformations. The benzyloxycarbonyl (Cbz) group provides robust protection for the morpholine nitrogen, which can be selectively removed under mild hydrogenolytic conditions, leaving other functional groups intact.[3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₅ | |

| Molecular Weight | 265.26 g/mol | [3] |

| IUPAC Name | 4-(phenylmethoxycarbonyl)morpholine-2-carboxylic acid | |

| CAS Number | 135782-21-7 (racemic), 1439373-47-3 ((S)-enantiomer) | , [4] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, chloroform, and other polar organic solvents | General knowledge |

Synthesis Protocol: N-Protection of Morpholine-2-carboxylic Acid

The most common and efficient synthesis of this compound involves the selective N-protection of the corresponding morpholine-2-carboxylic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3]

Experimental Protocol

Materials:

-

Morpholine-2-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Dissolution: Dissolve morpholine-2-carboxylic acid in dichloromethane.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Protection: Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction with water.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[3]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, characteristic signals are expected for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the morpholine ring.

-

¹³C NMR: The carbon-13 NMR spectrum indicates the number of different types of carbon atoms. Key signals include those for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring.

| ¹H NMR (Typical Shifts in CDCl₃) | δ (ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.30-7.40 | m | 5H |

| Benzylic Protons (CH₂) | 5.15 | s | 2H |

| Morpholine Ring Protons | 3.50-4.50 | m | 7H |

| Carboxylic Acid Proton (COOH) | 10.0-12.0 | br s | 1H |

| ¹³C NMR (Typical Shifts in CDCl₃) | δ (ppm) |

| Carboxylic Acid Carbonyl (COOH) | ~175 |

| Carbamate Carbonyl (NCOO) | ~155 |

| Aromatic Carbons (C₆H₅) | 127-136 |

| Benzylic Carbon (CH₂) | ~67 |

| Morpholine Ring Carbons | 40-70 |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carbamate and carboxylic acid, and the C-O stretches of the morpholine ring and the ester group.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Carbamate) | ~1700 |

| C=O (Carboxylic Acid) | ~1720 |

| C-O (Ether and Ester) | 1300-1000 |

| Aromatic C=C | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a common technique. The expected molecular ion peak would be [M+H]⁺ or [M-H]⁻. Characteristic fragmentation would involve the loss of the benzyl group, carbon dioxide, and cleavage of the morpholine ring.

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 266.1 | Protonated molecular ion |

| [M-H]⁻ | 264.1 | Deprotonated molecular ion |

| [M-C₇H₇]⁺ | 175.1 | Loss of benzyl group |

| [M-CO₂]⁺ | 221.1 | Decarboxylation |

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry.[1] The morpholine moiety is often incorporated into drug candidates to improve their pharmacological properties, such as solubility and metabolic stability.[1]

Role as a Chiral Scaffold

The chirality at the 2-position of the morpholine ring allows for the stereoselective synthesis of complex molecules. This is particularly important in drug design, as different enantiomers of a drug can have vastly different biological activities. This building block has been utilized in the synthesis of inhibitors for various enzymes and receptors.

Application in Peptide Synthesis

The carboxylic acid and the protected amine functionalities make this molecule an ideal non-natural amino acid surrogate for incorporation into peptides. This can be used to introduce conformational constraints and improve the stability of peptides against enzymatic degradation.

Logical Relationship Diagramdot

Sources

An In-depth Technical Guide to the Synthesis of (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid

Introduction

(2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, a chiral morpholine derivative, is a crucial building block in medicinal chemistry and drug development.[1] Its rigid morpholine scaffold, combined with the stereochemical complexity at the C-2 position and the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable synthon for creating novel therapeutic agents.[2] The morpholine ring system is a privileged structure in numerous approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][3] This guide provides a comprehensive overview of the synthetic strategies for preparing this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters for researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis: A Mechanistic Perspective

The synthesis of (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid primarily revolves around two core strategies: the protection of a pre-existing chiral morpholine-2-carboxylic acid and the construction of the morpholine ring from acyclic precursors with subsequent N-protection. The choice of strategy often depends on the availability of starting materials, desired scale, and stereochemical control requirements.

Strategy 1: N-Protection of (2S)-Morpholine-2-carboxylic acid

This is the most direct and widely employed method, predicated on the availability of the enantiomerically pure starting material, (2S)-morpholine-2-carboxylic acid.[2][4] The core of this approach is the selective acylation of the secondary amine of the morpholine ring with benzyl chloroformate (Cbz-Cl) under basic conditions.

Mechanism of N-Cbz Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the morpholine nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the N-Cbz protected product. A base, typically a tertiary amine like triethylamine or a weaker inorganic base like sodium bicarbonate, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[2] The mild reaction conditions are crucial for preserving the stereochemical integrity of the chiral center at the 2-position.[2]

Strategy 2: Ring Construction and Subsequent N-Protection

A common approach involves the use of a chiral amino alcohol derivative. For instance, an N-protected amino alcohol can be reacted with an appropriate two-carbon electrophile, such as a haloacetyl halide, followed by intramolecular cyclization to form the morpholine-2-one intermediate. Subsequent reduction of the lactam and protection of the nitrogen furnishes the desired product. Asymmetric hydrogenation of unsaturated morpholine precursors is another powerful technique to introduce the desired stereochemistry.[6][7]

The following diagram illustrates a generalized workflow for the synthesis of (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid.

Caption: Generalized Synthetic Strategies.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid.

Protocol 1: Synthesis via N-Protection of (2S)-Morpholine-2-carboxylic acid

This protocol is adapted from established procedures for N-Cbz protection of amino acids.[2]

Materials:

-

(2S)-Morpholine-2-carboxylic acid hydrochloride[1]

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolution: In a round-bottomed flask, dissolve (2S)-Morpholine-2-carboxylic acid hydrochloride (1 equivalent) in a mixture of dichloromethane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5-3 equivalents) portion-wise with stirring until the effervescence ceases and the pH of the aqueous layer is basic.

-

N-Protection: Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid.[8]

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | (2S)-Morpholine-2-carboxylic acid | [4][9] |

| Reagent | Benzyl Chloroformate (Cbz-Cl) | [2] |

| Base | Sodium Bicarbonate (NaHCO₃) | [2] |

| Solvent | Dichloromethane / Water | [2] |

| Typical Yield | >80% | [2] |

| Purity | >95% (after purification) | [10] |

Visualization of the N-Protection Workflow

The following diagram outlines the key steps in the N-protection protocol.

Caption: N-Protection Experimental Workflow.

Characterization and Quality Control

The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the Cbz group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[11]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity and enantiomeric excess (ee%) of the final product.

-

Melting Point (m.p.): As a preliminary indicator of purity.

Safety Considerations

-

Benzyl chloroformate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Standard laboratory safety practices should be followed throughout the synthesis.[12]

Conclusion

The synthesis of (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is a well-established process that is critical for the advancement of medicinal chemistry research. The direct N-protection of (2S)-morpholine-2-carboxylic acid remains the most efficient and practical route for laboratory-scale synthesis. Careful control of reaction conditions and rigorous purification are paramount to obtaining a high-purity product suitable for downstream applications in drug discovery and development. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable chiral building block.

References

- Vessally, E., Hosseinian, A., Edjlali, L., Babazadeh, M., & Hosseinzadeh-Khanmiri, R. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Oriental Journal of Chemistry, 36(3).

- ResearchGate. (n.d.). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.

- ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction.

- ACS Omega. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(30), 18887–18895.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Modern Design. (n.d.). (2s)-4-[(benzyloxy)carbonyl]morpholine-2-carboxylic Acid.

- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.

- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665.

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14451–14456.

- Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- PubChem - NIH. (n.d.). (S)-Morpholine-2-carboxylic acid.

- Organic Syntheses. (n.d.). Copper-catalyzed electrophilic amination of diorganozinc reagents: 4-phenylmorpholine.

- MySkinRecipes. (n.d.). N-Cbz-2-Morpholinecarboxylic Acid.

- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Google Patents. (n.d.). Morpholine compounds.

- MySkinRecipes. (n.d.). (S)-Morpholine-2-carboxylic acid hydrochloride.

- Organic Syntheses. (n.d.). Preparation of Mono-‐Cbz Protected Guanidines.

- Google Patents. (n.d.). New Process for the Synthesis of Morpholinylbenzenes.

- PMC - NIH. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-diones from Natural Hydrophobic Amino Acids and Their Mixture.

- ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.

Sources

- 1. (S)-Morpholine-2-carboxylic acid hydrochloride [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-Morpholine-2-carboxylic acid | C5H9NO3 | CID 1519500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. (S)-morpholine-2-carboxylic acid | 154731-81-4 [chemicalbook.com]

- 10. (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid 95% | CAS: 1439373-47-3 | AChemBlock [achemblock.com]

- 11. qcc.edu [qcc.edu]

- 12. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-Cbz-morpholine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Cbz-morpholine-2-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoisomers, synthesis, analytical characterization, and critical applications, with a focus on the causality behind experimental choices and protocols.

Introduction: The Strategic Value of a Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity. When functionalized with a carboxylic acid at the 2-position and protected with a benzyloxycarbonyl (Cbz) group at the nitrogen, it becomes 4-Cbz-morpholine-2-carboxylic acid—a versatile and stereochemically rich building block for asymmetric synthesis.

The strategic importance of this molecule lies in the confluence of its key features:

-

The Morpholine Core: A six-membered heterocycle containing both an ether and a secondary amine functionality (protected in this case). Its non-planar, chair-like conformation can orient substituents in well-defined spatial arrangements, which is critical for precise interactions with biological targets.

-

The Chiral Center: The carboxylic acid at the C-2 position introduces a stereocenter, allowing for the synthesis of enantiomerically pure pharmaceuticals. This is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

-

The Carboxylic Acid: This functional group serves as a versatile handle for further chemical modifications, most commonly for the formation of amide bonds in peptide synthesis or for esterification.

-

The Cbz Protecting Group: The benzyloxycarbonyl group provides robust protection for the morpholine nitrogen under a variety of reaction conditions. Crucially, it can be cleanly removed under mild hydrogenolysis conditions, a deprotection strategy that is orthogonal to many other protecting groups used in complex molecule synthesis.[1]

This guide will focus on the racemic mixture and its constituent enantiomers, providing the necessary details for their synthesis, characterization, and effective utilization in research and development.

Chemical Identity and Physicochemical Properties

4-Cbz-morpholine-2-carboxylic acid is a chiral molecule that exists as a racemic mixture or as individual (R) and (S) enantiomers. It is imperative for researchers to use the correct stereoisomer for their specific application, and thus to correctly identify it by its unique CAS number.

| Form | IUPAC Name | CAS Number |

| Racemic | 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | 135782-21-7 |

| (S)-enantiomer | (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | 1439373-47-3 |

| (R)-enantiomer | (2R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | 2287236-97-7 |

Physicochemical Properties:

The properties of 4-Cbz-morpholine-2-carboxylic acid make it suitable for a range of synthetic transformations in organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₅ | [1] |

| Molecular Weight | 265.26 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point (est.) | 464.3 ± 45.0 °C at 760 mmHg | [3] |

| Purity (typical) | ≥95% | [4] |

| Storage | Store in a dry, sealed place at room temperature. | [2] |

Synthesis and Mechanism

The most common and efficient synthesis of 4-Cbz-morpholine-2-carboxylic acid involves the direct N-protection of the corresponding morpholine-2-carboxylic acid starting material. The choice of a chiral or racemic starting material dictates the stereochemistry of the final product.

General Synthetic Protocol: N-Protection with Benzyl Chloroformate

This procedure describes the base-mediated acylation of the morpholine nitrogen. The causality behind this choice is its high efficiency, mild reaction conditions that preserve the stereochemistry at the C-2 position, and straightforward workup.[1]

Experimental Protocol:

-

Dissolution: Dissolve morpholine-2-carboxylic acid (racemic, R, or S) in a suitable organic solvent such as dichloromethane (CH₂Cl₂) at room temperature.

-

Base Addition: Add a tertiary amine base, typically triethylamine (Et₃N), to the solution. The purpose of the base is to act as a scavenger for the hydrochloric acid (HCl) byproduct that is generated during the reaction, driving the equilibrium towards product formation.

-

Cbz Protection: Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).[1]

-

Workup: Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, water, and brine) to remove the triethylamine hydrochloride salt and other water-soluble impurities.

-

Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure 4-Cbz-morpholine-2-carboxylic acid.[1]

Reaction Mechanism

The synthesis proceeds via a classical nucleophilic acyl substitution mechanism.

Caption: Mechanism of Cbz-protection of morpholine-2-carboxylic acid.

The lone pair of electrons on the morpholine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a transient tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable carbamate product.[1]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of 4-Cbz-morpholine-2-carboxylic acid. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is used to identify the different proton environments in the molecule. Key expected signals include:

-

Aromatic protons of the benzyl group, typically appearing as a multiplet in the δ 7.2–7.4 ppm region.[1]

-

The benzylic CH₂ protons, appearing as a singlet around δ 5.1 ppm.

-

The morpholine ring protons, which present as a series of multiplets in the δ 3.5–4.5 ppm range.[1]

-

The carboxylic acid proton, which is often broad and can appear over a wide chemical shift range (δ 10-13 ppm), and may exchange with D₂O.

-

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton. Expected signals include:

-

Carbonyl carbons (from the Cbz group and the carboxylic acid) in the δ 155-175 ppm region.

-

Aromatic carbons between δ 127-136 ppm.

-

The benzylic carbon around δ 67 ppm.

-

Carbons of the morpholine ring in the δ 40-70 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

-

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption band for the C=O stretch of the carbamate is expected around 1700–1750 cm⁻¹.[1]

-

Another C=O stretching band for the carboxylic acid carbonyl should appear in a similar region, often around 1710-1760 cm⁻¹.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. For 4-Cbz-morpholine-2-carboxylic acid (C₁₃H₁₅NO₅), the expected [M+H]⁺ ion would be approximately m/z 266.0977.[1]

Caption: Standard analytical workflow for compound characterization.

Applications in Drug Discovery and Development

4-Cbz-morpholine-2-carboxylic acid, particularly its enantiomerically pure forms, serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from its pre-installed chiral center and the orthogonal protecting group strategy it enables.

-

Chiral Building Block: It is a valuable starting material for introducing a specific stereochemistry into a target molecule. This is fundamental in modern drug design, where stereoisomeric purity is often a regulatory requirement to ensure safety and efficacy.

-

Peptide and Peptidomimetic Synthesis: The carboxylic acid moiety allows for its incorporation into peptide chains via standard amide coupling reactions. The morpholine scaffold can act as a constrained dipeptide isostere, influencing the conformation of the resulting peptide and potentially improving its metabolic stability or binding affinity.

-

Synthesis of Heterocyclic Compounds: Beyond peptides, this building block is used to construct more complex heterocyclic systems that are common in various classes of therapeutic agents, including kinase inhibitors and antiviral drugs. The morpholine ring itself can play a key role in modulating the pharmacokinetic properties of a drug candidate.[2]

Safety and Handling

As a laboratory chemical, 4-Cbz-morpholine-2-carboxylic acid requires careful handling. The following information is based on data for the (S)-enantiomer (CAS 1439373-47-3).

Hazard Identification:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling and Storage:

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place.[2]

Always consult the full Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.

Conclusion

4-Cbz-morpholine-2-carboxylic acid is a high-value chiral building block whose strategic utility in medicinal chemistry is well-established. Its synthesis is straightforward, and its characterization relies on standard analytical techniques. The true power of this molecule is realized in its application, where it provides a reliable and versatile platform for constructing complex, enantiomerically pure molecules destined for pharmaceutical development. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its potential in the pursuit of novel therapeutics.

References

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.

- MySkinRecipes. (n.d.). N-Cbz-2-Morpholinecarboxylic Acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 1439373-47-3 | (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid - Synblock [synblock.com]

- 3. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid 95% | CAS: 1439373-47-3 | AChemBlock [achemblock.com]

- 5. aksci.com [aksci.com]

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid mechanism of action

An In-depth Technical Guide on the Potential Mechanism of Action of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Authored by a Senior Application Scientist

Abstract

This compound is a chiral heterocyclic compound recognized primarily as a versatile building block in synthetic organic and medicinal chemistry.[1][2] While its direct mechanism of action is not extensively documented in current scientific literature, its structural motifs—the morpholine scaffold and a carboxylic acid moiety—are prevalent in a wide array of biologically active agents.[3][4] This technical guide will, therefore, extrapolate from the known biological roles of structurally related compounds to propose a putative mechanism of action for this compound. We will delve into the chemical rationale behind its potential as an enzyme inhibitor, supported by a proposed research framework to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the latent therapeutic potential of this and similar morpholine derivatives.

Introduction: The Enigmatic Profile of a Versatile Scaffold

This compound, with the molecular formula C13H15NO5, is a well-characterized synthetic intermediate.[5] Its structure is notable for three key features: a morpholine ring, a carboxylic acid group at the 2-position, and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom.[1] The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, owing to its favorable physicochemical properties which can enhance the aqueous solubility and metabolic stability of drug candidates.[3][6]

While definitive studies on the specific biological targets of this compound are sparse, the broader family of morpholine derivatives exhibits a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] These activities often stem from the inhibition of key enzymes involved in disease pathology.

This guide puts forth the central hypothesis that this compound is a candidate for enzyme inhibition, with its carboxylic acid moiety likely playing a critical role in binding to the active site of a target protein.

Proposed Mechanism of Action: An Enzyme Inhibition Hypothesis

The presence of a carboxylic acid group is a common feature in many competitive enzyme inhibitors. This functional group is capable of forming strong ionic bonds and hydrogen bonds with amino acid residues in the catalytic site of an enzyme, thereby blocking substrate access and inhibiting its function. Given this, we propose that this compound may act as an inhibitor of one or more enzymes.

Potential enzyme targets for morpholine derivatives are numerous and include:

-

Kinases: Many kinase inhibitors incorporate a morpholine ring to improve pharmacokinetic properties.[3][4]

-

Histone-modifying enzymes: For instance, benzomorpholine derivatives have been synthesized as inhibitors of EZH2, a histone methyltransferase.[7]

-

Cyclooxygenases (COX): Certain morpholine-containing compounds have been investigated as selective COX-2 inhibitors for their anti-inflammatory effects.[8]

The following diagram illustrates a generalized model for the competitive inhibition of an enzyme by this compound.

Caption: Proposed competitive enzyme inhibition by this compound.

A Framework for Mechanistic Validation: An Experimental Roadmap

To transition from a hypothesized mechanism to empirical validation, a structured research program is essential. The following outlines a series of experiments designed to identify the molecular targets of this compound and characterize its mode of action.

Phase 1: Target Identification and Initial Screening

The initial phase focuses on broadly screening for potential biological targets.

Experimental Workflow:

Caption: Experimental workflow for target identification and initial screening.

Detailed Protocols:

-

Protocol 3.1.1: Affinity Chromatography-Mass Spectrometry for Target Identification

-

Immobilization of the Compound: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if investigating anticancer activity).

-

Affinity Pull-down: Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

-

Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Identify the eluted proteins using trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically bind to the compound.

-

Phase 2: In-depth Characterization of Lead Targets

Once putative targets are identified, the next phase involves detailed biochemical and cellular characterization.

Quantitative Data Summary:

| Assay Type | Parameter Measured | Hypothetical Outcome for an Effective Inhibitor |

| Enzyme Kinetics | IC₅₀, Kᵢ | Low micromolar to nanomolar range |

| Cell Proliferation | GI₅₀ | Potent inhibition of cancer cell growth |

| Cellular Thermal Shift | Tₘ Shift | Positive thermal shift indicating binding |

Detailed Protocols:

-

Protocol 3.2.1: Enzyme Inhibition Assay (Generic Kinase Assay Example)

-

Reagents: Prepare a reaction buffer, the kinase of interest, a suitable substrate (e.g., a peptide), ATP, and this compound at various concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures remaining ATP).

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

-

-

Protocol 3.2.2: Cell-Based Functional Assay (Cancer Cell Proliferation)

-

Cell Seeding: Seed a cancer cell line (e.g., A549 lung cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard assay such as MTT, resazurin, or a cell-titer glo assay.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding which parts of the molecule are critical for its biological activity is crucial for designing more potent and selective compounds.

Logical Relationships in SAR:

Caption: Structure-Activity Relationship (SAR) exploration plan.

A systematic SAR study would involve synthesizing analogs where each key functional group is modified. For example, converting the carboxylic acid to an ester or amide would likely abolish activity if it is a key binding group. Similarly, altering the stereochemistry at the 2-position could reveal if the target has a chiral binding pocket.

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be elucidated, its chemical structure strongly suggests a role as an enzyme inhibitor. The morpholine scaffold is a proven asset in drug design, and the presence of a carboxylic acid provides a strong anchor for binding to a protein target. The experimental framework outlined in this guide provides a clear and logical path forward for any research group wishing to explore the therapeutic potential of this compound. Future work should focus on executing these studies to identify its molecular targets, validate its mechanism, and through medicinal chemistry efforts, potentially develop novel therapeutic agents.

References

- Smolecule. (n.d.). Buy this compound | 135782-21-7.

- Benchchem. (n.d.). (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem.

- Benchchem. (n.d.). Morpholine-4-carboxylic Acid|Research Chemical.

- ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives.

- Lookchem. (n.d.). Cas 884512-77-0,(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.

- Benchchem. (n.d.). (S)-Morpholine-2-carboxylic acid | 154731-81-4.

- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

- PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.

- Modern Design. (n.d.). (2s)-4-[(benzyloxy)carbonyl]morpholine-2-carboxylic Acid.

- ChemicalBook. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | 884512-77-0.

- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.

- BLDpharm. (n.d.). 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.

- Advanced ChemBlocks. (n.d.). (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid.

- PubMed Central. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- PubMed Central. (n.d.). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor.

- PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Alchem Pharmtech. (n.d.). CAS 135782-21-7 | this compound.

- Key Organics. (n.d.). 4-[(benzyloxy)carbonyl]morpholine-2-carboxylic acid.

- MySkinRecipes. (n.d.). N-Cbz-2-Morpholinecarboxylic Acid.

- PubChem. (n.d.). 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. qcc.edu [qcc.edu]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Buy this compound | 135782-21-7 [smolecule.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Scaffold: A Technical Guide to the Biological Activity of Morpholine Derivatives Enabled by Cbz-Protection

For researchers, medicinal chemists, and drug development professionals, the morpholine ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a coveted component in modern drug design.[3][4] This guide delves into the significant biological activities of functionalized morpholine derivatives, with a special focus on the strategic role of the Carbobenzyloxy (Cbz) protecting group in their synthesis. While the Cbz group is often a transient facilitator rather than a final pharmacophoric feature, its application is a cornerstone of the synthetic chemistry that unlocks the therapeutic potential of this versatile heterocycle.

The Strategic Imperative of Cbz Protection

In the complex, multi-step synthesis of bioactive molecules, controlling reactivity is paramount. The nitrogen atom of the morpholine ring is a nucleophilic center, prone to reacting under conditions intended for other parts of a molecule. This is where the Carbobenzyloxy protecting group becomes an indispensable tool for the synthetic chemist.

Causality Behind the Choice: The Cbz group, introduced via benzyl chloroformate, converts the nucleophilic secondary amine into a carbamate. This transformation has several critical advantages:

-

Deactivation: The electron-withdrawing nature of the carbamate significantly damples the nucleophilicity and basicity of the morpholine nitrogen, rendering it inert to a wide range of reagents used in subsequent steps (e.g., organometallics, mild oxidizing agents, and many coupling conditions).

-

Robustness: The Cbz group is stable under both acidic and basic conditions, offering a wide operational window for further molecular elaboration.[5]

-

Orthogonality: It can be selectively removed under conditions that leave other common protecting groups (like Boc or Fmoc) intact. The classic method for Cbz deprotection is catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild process that cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.

This strategic protection-deprotection sequence allows for precise chemical modifications, enabling the construction of the complex architectures often required for potent and selective biological activity.

Caption: General workflow for synthesizing bioactive morpholine derivatives.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The morpholine moiety is a hallmark of numerous potent anticancer agents, particularly kinase inhibitors.[6] The synthesis of these complex molecules frequently relies on a Cbz-protection strategy to enable the construction of the required pharmacophore.

Mechanism of Action: Inhibition of Key Signaling Pathways

Morpholine derivatives have shown significant inhibitory activity against several kinases that are critical for cancer cell growth and survival.

-

PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) and a downstream effector, the mammalian target of rapamycin (mTOR), are central regulators of cell proliferation, metabolism, and survival. Dysregulation of this pathway is a common event in many cancers. Several morpholine-containing compounds have been identified as potent inhibitors of these kinases.[1] The morpholine oxygen can form a crucial hydrogen bond in the hinge region of the kinase ATP-binding pocket, a feature that contributes to the high affinity of these inhibitors.

-

EZH2 Inhibition: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in cancers like non-small cell lung cancer. Its inhibition can lead to the reactivation of tumor suppressor genes. Benzomorpholine derivatives have been successfully developed as potent EZH2 inhibitors, demonstrating the ability to induce cell cycle arrest and reduce EZH2 expression in cancer cells.[7]

-

Apoptosis Induction: Beyond kinase inhibition, certain morpholine-substituted quinazoline derivatives have been shown to induce apoptosis (programmed cell death). Mechanistic studies reveal these compounds can act as inhibitors of the anti-apoptotic protein Bcl-2, leading to cell cycle arrest, typically in the G1 phase, and subsequent cell death.[5][8]

Caption: Inhibition of the PI3K/mTOR pathway by morpholine derivatives.

Quantitative Data: Cytotoxic Activity

The following table summarizes the cytotoxic activity of representative morpholine derivatives against various cancer cell lines. It is important to note that while these final compounds are not Cbz-protected, their synthesis often necessitates this intermediate step.

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [8] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [8] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [8] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [8] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [8] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [8] | |

| 6y (EZH2 Inhibitor) | A549 (Lung) | 1.1 | [7] |

| NCI-H1975 (Lung) | 1.1 | [7] |

Neuroprotective Activity

The unique properties of the morpholine ring, such as its ability to improve blood-brain barrier permeability, make it an attractive scaffold for developing drugs targeting the central nervous system (CNS).[3][9] Morpholine derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's.

One key strategy involves the inhibition of cholinesterase enzymes (AChE and BuChE), which break down the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a therapeutic approach for managing the symptoms of Alzheimer's disease. Novel quinoline derivatives bearing a morpholine moiety have been synthesized and identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10]

Antimicrobial Properties

The emergence of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[11] The morpholine scaffold has been incorporated into various molecular structures to explore new antibacterial and antifungal activities.

Derivatives containing morpholine have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.[12][13] For instance, a series of 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives were synthesized, with the most active compound showing a minimum inhibitory concentration (MIC) of 3.91 µg/mL against Enterococcus faecalis.[11] The mechanism of action is often linked to the disruption of bacterial cell wall synthesis or other essential enzymatic processes.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems for the synthesis and evaluation of these compounds.

Protocol: Synthesis of a Functionalized Morpholine via Cbz-Protection

This protocol outlines a representative three-step sequence: N-protection, functionalization (e.g., acylation), and deprotection.

Step 1: N-Cbz Protection of 2-(Morpholin-2-yl)ethanol

-

System Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(morpholin-2-yl)ethanol (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Cool the solution to 0°C using an ice bath. Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution with stirring.

-

Protection: While maintaining the temperature at 0°C, add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise over 15 minutes.

-

Reaction: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once complete, dilute the reaction mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to yield the N-Cbz protected morpholine derivative.

Step 2: Acylation of the Hydroxyl Group

-

System Setup: Dissolve the N-Cbz protected alcohol from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM) in a dry flask under nitrogen. Add triethylamine (1.1 eq.).

-

Acylation: Cool the solution to 0°C. Slowly add acetyl chloride (1.1 eq.) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Cbz, O-acetylated product.

Step 3: Cbz-Deprotection via Hydrogenolysis

-

System Setup: Dissolve the product from Step 2 (1.0 eq.) in methanol (MeOH) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

-

Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus.

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂ for 4-16 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final functionalized morpholine derivative.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[14]

Caption: Key steps in the MTT cell viability assay workflow.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

The morpholine scaffold remains a highly valuable and versatile core in medicinal chemistry. Its widespread biological activities, from potent anticancer effects to promising neuroprotective and antimicrobial properties, ensure its continued relevance in drug discovery. The strategic use of the Cbz protecting group is a critical enabling technology, providing the synthetic control necessary to build the complex, highly functionalized derivatives required for therapeutic efficacy. Future research will likely focus on developing novel synthetic methodologies to access even more diverse morpholine analogues and exploring their potential against an expanding range of biological targets. The integration of computational modeling with these synthetic and biological efforts will undoubtedly accelerate the journey of new morpholine-based candidates from the laboratory to the clinic.

References

- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (URL: [Link])

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (URL: [Link])

- Synthesis and SAR of morpholine and its derivatives: A review upd

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])

- (PDF) Morpholines. Synthesis and Biological Activity. (URL: [Link])

- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (URL: [Link])

- Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (URL: [Link])

- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr

- New 4-(Morpholin-4-Yl)

- Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. (URL: [Link])

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: [Link])

- Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

- Step-by-Step Guide to Kinase Inhibitor Development. (URL: [Link])

- Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. (URL: [Link])

- (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (URL: [Link])